molecular formula C29H24N4O3 B11693121 N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11693121
M. Wt: 476.5 g/mol
InChI Key: LTKYUXLBEJXAOJ-UXHLAJHPSA-N
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Description

N’-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C29H24N4O3. This compound is known for its unique structure, which includes a benzyloxy group, a methoxy-naphthyl group, and a pyrazole ring. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Benzyloxy Intermediate: This involves the reaction of benzyl alcohol with a suitable phenyl derivative under basic conditions.

    Methoxy-Naphthyl Intermediate: The methoxy group is introduced to the naphthyl ring through a methylation reaction.

    Pyrazole Ring Formation: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Final Coupling Reaction: The final step involves the coupling of the benzyloxy and methoxy-naphthyl intermediates with the pyrazole ring under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C29H24N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H24N4O3/c1-35-27-15-14-22-11-5-6-13-24(22)28(27)25-17-26(32-31-25)29(34)33-30-18-21-10-7-12-23(16-21)36-19-20-8-3-2-4-9-20/h2-18H,19H2,1H3,(H,31,32)(H,33,34)/b30-18+

InChI Key

LTKYUXLBEJXAOJ-UXHLAJHPSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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